(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide
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Overview
Description
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the condensation of 6-ethoxy-3-methylbenzothiazol-2-amine with butyric anhydride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine or sodium hydroxide to facilitate the condensation reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in dry ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide); in solvents like dichloromethane or chloroform.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-methylbenzothiazolium iodide
- 6-ethoxy-3-methylbenzothiazole
- N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Uniqueness
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide is unique due to its specific structural features, such as the presence of an ethoxy group at the 6-position and a butyramide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-6-13(17)15-14-16(3)11-8-7-10(18-5-2)9-12(11)19-14/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPHMRHAOVRMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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